molecular formula C12H15N5OS B7561868 N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide

N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide

Cat. No. B7561868
M. Wt: 277.35 g/mol
InChI Key: LWBWDMKZBWCFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide, also known as PTZ-ABA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide is not fully understood. However, it has been found to interact with specific targets in the body, including GABA-A receptors and voltage-gated sodium channels. This compound has been found to modulate the activity of these targets, leading to changes in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to enhance GABAergic neurotransmission, leading to increased inhibitory synaptic activity. This effect has been found to be beneficial in the treatment of epilepsy, as it can reduce seizure activity. This compound has also been found to have antioxidant properties, which may be beneficial in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has also been found to have low toxicity, making it a safe compound to use in experiments. However, this compound has some limitations. It has limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide. One potential direction is the development of new synthetic methods that can improve the yield and purity of this compound. Another direction is the investigation of this compound's potential applications in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, research can focus on the development of new derivatives of this compound that can enhance its effectiveness and reduce its limitations.
In conclusion, this compound is a promising chemical compound that has potential applications in various scientific research fields. Its unique properties make it an ideal candidate for drug discovery, and its biochemical and physiological effects make it a valuable tool for investigating the mechanisms of neurological disorders. Further research on this compound can lead to the development of new treatments and therapies for these disorders.

Synthesis Methods

The synthesis of N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide involves the reaction of 3-amino-4-chlorobenzoic acid with sodium azide to form 3-azido-4-chlorobenzoic acid. This compound is then reacted with 5-propan-2-ylsulfanyl-1H-tetrazole in the presence of copper (I) iodide and triphenylphosphine to yield this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide has been extensively studied for its potential applications in various scientific research fields. Its unique chemical structure and properties make it an ideal candidate for drug discovery, as it can interact with specific targets in the body. This compound has been found to have potential applications in the treatment of cancer, Alzheimer's disease, and epilepsy.

properties

IUPAC Name

N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-8(2)19-12-14-15-16-17(12)11-6-4-5-10(7-11)13-9(3)18/h4-8H,1-3H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBWDMKZBWCFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=NN1C2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.